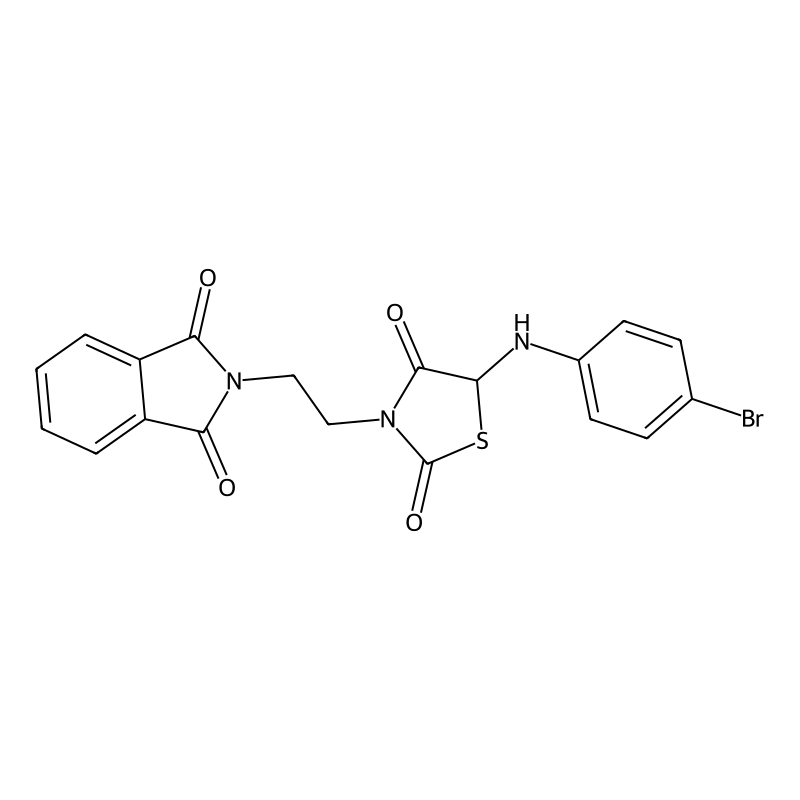

5-((4-Bromophenyl)amino)-3-(2-(1,3-dioxoisoindolin-2-yl)ethyl)thiazolidine-2,4-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-((4-Bromophenyl)amino)-3-(2-(1,3-dioxoisoindolin-2-yl)ethyl)thiazolidine-2,4-dione is a complex organic compound that belongs to the thiazolidine-2,4-dione family. This compound features a thiazolidine ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen atoms. The presence of the 4-bromophenyl group and the isoindolin-2-yl moiety contributes to its unique chemical properties and potential biological activities.

- The thiazolidine-2,4-dione ring might be involved in interactions similar to known anti-diabetic drugs.

- The phthalimide moiety could play a role in enzyme inhibition or protein binding.

- The entire molecule might act as a scaffold for further functionalization to target specific biological processes.

- The bromo-substituent might raise concerns about potential toxicity, although the position on the phenyl ring might mitigate this effect.

- The amine group could have slight skin or eye irritation properties.

The synthesis of 5-((4-Bromophenyl)amino)-3-(2-(1,3-dioxoisoindolin-2-yl)ethyl)thiazolidine-2,4-dione typically involves condensation reactions. For instance, thiazolidine-2,4-dione can react with various aldehydes or ketones under reflux conditions in the presence of a base such as piperidine or potassium carbonate to yield substituted derivatives . The reaction mechanism generally involves nucleophilic attack by the amino group on the carbonyl carbon of the aldehyde or ketone.

Compounds in the thiazolidine-2,4-dione class have shown significant biological activities, including anti-inflammatory, antidiabetic, and anticancer properties. Specifically, derivatives of thiazolidine-2,4-dione have been investigated for their potential as inhibitors of various enzymes and pathways involved in cancer progression and metabolic disorders . The presence of the bromophenyl and isoindolin moieties may enhance these activities through specific interactions with biological targets.

The synthesis of 5-((4-Bromophenyl)amino)-3-(2-(1,3-dioxoisoindolin-2-yl)ethyl)thiazolidine-2,4-dione can be achieved through several methods:

- Condensation Reaction: A mixture of thiazolidine-2,4-dione and 4-bromophenylamine is refluxed in ethanol. The reaction time can vary from 6 to 20 hours depending on the specific conditions.

- Functionalization: Further functionalization can be performed using various electrophiles to introduce additional substituents on the thiazolidine ring or the isoindolin moiety .

- Purification: The crude product is typically purified through recrystallization or column chromatography to obtain pure compounds.

The unique structure of 5-((4-Bromophenyl)amino)-3-(2-(1,3-dioxoisoindolin-2-yl)ethyl)thiazolidine-2,4-dione makes it a candidate for various applications:

- Pharmaceuticals: Due to its potential biological activity, it may serve as a lead compound for developing new drugs targeting metabolic disorders or cancer.

- Research: It can be used in studies investigating enzyme inhibition mechanisms or cellular pathways involved in disease processes.

Interaction studies involving 5-((4-Bromophenyl)amino)-3-(2-(1,3-dioxoisoindolin-2-yl)ethyl)thiazolidine-2,4-dione are crucial for understanding its mechanism of action. These studies often involve:

- Binding Affinity Assessments: Evaluating how well the compound binds to specific enzymes or receptors.

- In vitro Assays: Testing its efficacy in cell lines to determine cytotoxicity and therapeutic potential.

- Molecular Docking Studies: Computational modeling to predict interactions at the molecular level with target proteins.

Several compounds share structural similarities with 5-((4-Bromophenyl)amino)-3-(2-(1,3-dioxoisoindolin-2-yl)ethyl)thiazolidine-2,4-dione. Here are some notable examples:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Thiazolidinedione | Contains thiazolidine ring; used as antidiabetic agents | Insulin sensitizers |

| Isoindole derivatives | Similar isoindolin structure; diverse biological activities | Anticancer properties |

| Benzothiazole derivatives | Contains sulfur in a different configuration; known for antimicrobial activity | Antimicrobial effects |

Uniqueness

The uniqueness of 5-((4-Bromophenyl)amino)-3-(2-(1,3-dioxoisoindolin-2-yl)ethyl)thiazolidine-2,4-dione lies in its specific combination of functional groups and structural motifs that may confer distinct biological properties compared to these similar compounds.